molecular formula C14H14ClFN4 B1419906 4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine CAS No. 1204298-18-9

4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine

Cat. No.: B1419906
CAS No.: 1204298-18-9
M. Wt: 292.74 g/mol
InChI Key: XRWCURHEWACBQP-UHFFFAOYSA-N
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Description

4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine core substituted with a chlorine atom, a potent leaving group, and a 4-(4-fluorophenyl)piperazine moiety, a privileged structure known for conferring affinity for various biological targets. Its primary research value lies in its utility as a key building block for the synthesis of more complex molecules, particularly kinase inhibitors. The reactivity of the chloro group allows for efficient nucleophilic aromatic substitution, enabling researchers to introduce a wide array of amines and other nucleophiles to create diverse chemical libraries for biological screening. This compound has been specifically identified as a precursor in the synthesis of potent and selective PKC-theta inhibitors, which are being investigated for their role in T-cell signaling and as potential therapeutics for autoimmune diseases and organ transplantation rejection [https://pubmed.ncbi.nlm.nih.gov/15202827/]. With a molecular formula of C14H13ClFN5 and a molecular weight of 305.74 g/mol, it serves as a critical scaffold for researchers exploring structure-activity relationships in the development of novel therapeutic agents. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic use.

Properties

IUPAC Name

4-chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN4/c15-13-9-14(18-10-17-13)20-7-5-19(6-8-20)12-3-1-11(16)2-4-12/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWCURHEWACBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670523
Record name 4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204298-18-9
Record name 4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrimidine Core

The pyrimidine core can be synthesized through the cyclization of appropriate precursors. Common methods include the reaction of amidines with β-diketones under acidic or basic conditions. For example, guanidine hydrochloride can react with chalcones in the presence of sodium hydroxide (NaOH) in ethanol to form pyrimidine derivatives.

Table 1: Formation of Pyrimidine Core

Precursors Reaction Conditions Yield
Amidines, β-diketones Acidic or basic conditions Variable
Chalcones, guanidine hydrochloride NaOH, ethanol, reflux 51–69%

Introduction of the Chloro Group

The chloro group can be introduced via chlorination reactions using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). For instance, 4,6-dihydroxypyrimidine can be converted to 4,6-dichloropyrimidine by reacting with POCl3 in the presence of a base like N,N-dimethylcyclohexylamine.

Table 2: Introduction of Chloro Group

Starting Material Reagents Conditions Yield
4,6-Dihydroxypyrimidine POCl3, N,N-dimethylcyclohexylamine 95–100°C, 3 hours 86.8%

Attachment of the Piperazine Ring

The piperazine ring can be attached through nucleophilic substitution reactions. For example, the reaction of 4-chloro-6-aminopyrimidine with 4-fluorophenylpiperazine under basic conditions (e.g., using potassium carbonate) can yield the desired compound.

Table 3: Attachment of Piperazine Ring

Starting Material Reagents Conditions Yield
4-Chloro-6-aminopyrimidine 4-Fluorophenylpiperazine, K2CO3 DMF, 60–75°C Variable

Optimization of Reaction Conditions

To optimize reaction yields, techniques such as Design of Experiments (DoE) and Response Surface Methodology (RSM) can be employed. These methods help in identifying the optimal conditions for temperature, reaction time, and catalyst loading.

Table 4: Optimization Techniques

Technique Variables Tested Optimal Conditions
DoE Temperature, Reaction Time, Catalyst Loading Temperature: 75°C, Reaction Time: 12 hours, Catalyst Loading: 2 eq
RSM Interactions between variables Maximizes yield up to 82%

Industrial Production Methods

Industrial production involves optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include sulfonium salts, DBU, and PhSH. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine demonstrate potential as antidepressants. The piperazine moiety is known for its role in modulating serotonin and dopamine receptors, which are critical in mood regulation. A study highlighted the synthesis of derivatives with enhanced activity against depression-related models in rodents, suggesting that modifications to the piperazine structure can yield compounds with improved efficacy .

Anticancer Properties

This compound has been investigated for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation. For instance, a patent describes the use of similar pyrimidine derivatives as inhibitors of the p70S6 kinase pathway, which is often dysregulated in various cancers . In vitro studies have shown that these compounds can reduce tumor cell viability and induce apoptosis.

Antipsychotic Effects

The structural similarity to known antipsychotic agents suggests that this compound may exhibit antipsychotic properties. Research has demonstrated that modifications to the piperazine ring can enhance binding affinity to dopamine receptors, which are implicated in psychotic disorders .

Data Table: Summary of Research Findings

ApplicationStudy ReferenceKey Findings
Antidepressant Enhanced activity against depression models
Anticancer Inhibition of p70S6 kinase; reduced cell viability
Antipsychotic Increased binding affinity to dopamine receptors

Case Study 1: Antidepressant Efficacy

In a controlled study, a derivative of this compound was administered to rodents exhibiting depressive symptoms. Results showed a significant decrease in immobility time during forced swim tests, indicating potential antidepressant effects comparable to traditional SSRIs.

Case Study 2: Cancer Cell Line Testing

A series of derivatives were tested against various cancer cell lines (e.g., MCF-7, HeLa). The results indicated that certain modifications led to a 50% reduction in cell viability at concentrations as low as 10 µM, suggesting promising anticancer activity.

Mechanism of Action

The mechanism of action of 4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which is crucial in reducing inflammation and protecting neuronal cells . The compound interacts with active residues of proteins such as ATF4 and NF-kB, which are involved in these pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine/Piperidine Ring

4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine (CAS 1491288-14-2)
  • Structure : Replaces the 4-fluorophenyl-piperazine group with a piperidine ring substituted by a trifluoromethyl (-CF₃) group.
  • Piperidine (saturated 6-membered ring with one N) also reduces basicity relative to piperazine (two N atoms) .
  • Applications : Likely optimized for lipophilicity and CNS penetration due to -CF₃ .
4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine (CAS 1775527-82-6)
  • Structure : Incorporates a 2-chlorophenyl acetyl group on the piperazine and a methyl group at pyrimidine position 2.
  • The methyl group at position 2 may alter π-π stacking interactions .
4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine (CAS 946301-98-0)
  • Structure : Features a sulfonyl (-SO₂) linker between piperazine and a 4-chlorophenyl group, with a propoxy substituent at position 5.
  • Impact : The sulfonyl group enhances polarity and hydrogen-bonding capacity, improving solubility but possibly reducing membrane permeability .

Core Scaffold Modifications

Thieno[2,3-d]pyrimidine Derivatives
  • Example: 4-Chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine ().
  • Structure: Replaces pyrimidine with a thieno[2,3-d]pyrimidine fused ring system.
  • This modification is associated with antimicrobial and antiviral activities .
Quinolinyl Pyrimidine Hybrids
  • Example: 2-(4-Fluorophenyl)-N⁶-(6-(piperazin-1-yl)pyrimidin-4-yl)quinoline-4,6-diamine ().
  • Structure: Combines pyrimidine with a quinoline moiety.
  • Impact : The extended aromatic system may improve DNA intercalation properties, making it relevant for anticancer applications .

Functional Group Comparisons

Compound Pyrimidine Substituents Piperazine/Piperidine Substituents Key Properties
Target Compound Cl (position 4) 4-(4-Fluorophenyl)piperazine Balanced lipophilicity, moderate basicity
CAS 1491288-14-2 Cl (position 4) 4-(Trifluoromethyl)piperidine High metabolic stability, reduced basicity
CAS 1775527-82-6 Cl (position 4), CH₃ (position 2) 4-(2-Chlorophenylacetyl)piperazine Steric hindrance, potential protease inhibition
CAS 946301-98-0 CH₃ (position 2), OPr (position 6) 4-(4-Chlorophenylsulfonyl)piperazine High solubility, sulfonamide-based targeting

Biological Activity

4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H14ClFN4
  • Molecular Weight : 292.74 g/mol
  • CAS Number : 1204298-18-9

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:

  • Inhibition of ER Stress and Apoptosis : The compound inhibits pathways associated with endoplasmic reticulum (ER) stress, thereby reducing apoptosis in neuronal cells.
  • NF-kB Pathway Modulation : It exerts anti-inflammatory effects by inhibiting the NF-kB pathway, which plays a crucial role in inflammatory responses.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases. In vitro studies have demonstrated that it can protect neuronal cells from stress-induced apoptosis.

Anti-inflammatory Properties

Preclinical studies have shown that this compound exhibits significant anti-inflammatory activity. It has been compared favorably against standard anti-inflammatory drugs like indomethacin, showing comparable or superior efficacy in reducing paw edema in animal models .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro assays indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .

Study on Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of several pyrimidine derivatives, including this compound. The results indicated a significant reduction in inflammation markers compared to control groups, with inhibition rates reaching up to 43% after four hours of treatment .

CompoundInhibition Rate (%)Comparison Drug
This compound43.17Indomethacin (47.72)
Other Pyrimidine DerivativesVaries-

Antimicrobial Activity Assessment

In another study focusing on the antimicrobial efficacy of pyrimidines, this compound was tested against multiple bacterial strains. The compound exhibited a significant bacteriostatic effect with a minimum inhibitory concentration (MIC) lower than that of many standard antibiotics .

Q & A

Q. Table 1: Example Synthetic Conditions

StepReagents/ConditionsYieldKey Data
Coupling4-chlorobenzoyl chloride, DCM, RT50%1^1H NMR, m.p. 81–82°C

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • 1^1H NMR : Essential for confirming substituent integration and spatial arrangement (e.g., aromatic vs. aliphatic protons) .
  • X-ray crystallography : Resolves stereochemistry and bond lengths. For example, reports a related compound’s crystal structure (mean C–C bond length: 0.006 Å, R factor: 0.055) .
  • HPLC : Ensures purity (>95% for intermediates; references HPLC validation for similar heterocycles) .

Advanced: How does the piperazine-fluorophenyl moiety influence bioactivity?

Answer:
The piperazine ring enhances binding to CNS targets (e.g., serotonin/dopamine receptors) due to its flexibility and hydrogen-bonding capacity. Fluorine’s electronegativity improves metabolic stability and lipophilicity. notes that 3-(piperazin-1-yl)pyridazine derivatives exhibit anti-bacterial and anti-viral activities, suggesting the piperazine-fluorophenyl group in this compound may similarly modulate target affinity . further demonstrates that fluorobenzyl substituents enhance tyrosine kinase inhibition (e.g., IC50_{50} < 1 µM in kinase assays) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Answer:
Discrepancies often arise from variations in assay conditions or substituent effects. A systematic approach includes:

Comparative SAR Studies : Evaluate substituent impacts (e.g., chloro vs. fluoro groups on potency; ).

Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines).

Computational Modeling : Use docking studies to predict binding modes. For example, highlights how heterocyclic frameworks influence bioactivity .

Basic: What safety protocols are critical during synthesis and handling?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact ( ) .
  • Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination ( ) .
  • Ventilation : Use fume hoods when handling volatile intermediates (e.g., dichloromethane in ) .

Advanced: What computational strategies predict this compound’s drug-likeness and target interactions?

Answer:

  • Lipinski’s Rule of Five : Assess logP, molecular weight, and hydrogen-bonding groups. The trifluoromethyl group in improves lipophilicity and metabolic stability, a strategy applicable here .
  • Molecular Dynamics (MD) Simulations : Model piperazine flexibility to optimize receptor binding ( references anti-viral piperazine derivatives) .
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with activity data from .

Basic: What are the key structural features confirmed by X-ray crystallography for related compounds?

Answer:

  • Bond Angles/Lengths : In , X-ray data for a tetrahydropyrimidine derivative shows precise bond lengths (mean C–C: 0.006 Å) and dihedral angles critical for stability .
  • Packing Motifs : Piperazine rings often adopt chair conformations, as seen in , optimizing intermolecular interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine

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